Odorranain-N1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DEKGPKWKR |
Origin of Product |
United States |
Discovery, Isolation, and Characterization of Odorranain N1
Identification of Odorrana grahami as a Source Organism
Odorranain-N1 is derived from the skin secretions of the Yunnanfu frog, scientifically known as Odorrana grahami. bicnirrh.res.infactor-news.net This amphibian species belongs to the Ranidae family and is predominantly found in the southwestern regions of China. researchgate.net The skin of O. grahami is recognized as an exceptionally prolific source of bioactive peptides. mdpi.com In fact, comprehensive peptidomic and genomic analyses have revealed that a single individual of this species can produce a remarkable diversity of AMPs, with some studies identifying over 100 novel peptides. mdpi.com This vast molecular arsenal (B13267) serves as a potent innate immune defense, protecting the frog in its microorganism-rich environment and making it a key subject for bioprospecting new antimicrobial agents. mdpi.comresearchgate.net
Methodologies for Peptide Isolation from Skin Secretions
The isolation of this compound from the complex mixture of compounds present in amphibian skin secretions follows a well-established multi-step biochemical protocol. The process begins with the collection of the skin secretions. This is typically achieved through a non-lethal method of mild electrical stimulation applied to the dorsal skin, which induces the granular glands to release their contents. vulcanchem.com The collected raw secretion is then immediately dissolved in a suitable buffer, often containing protease inhibitors to prevent the degradation of the target peptides. nih.gov
To isolate a single peptide from the crude secretion, researchers employ a series of chromatographic techniques. The initial step typically involves size-exclusion chromatography. nih.gov The dissolved secretion is passed through a Sephadex G-50 gel filtration column, which separates the molecules based on their molecular size. researchgate.netacs.org The eluate is collected in multiple fractions, and the absorbance is monitored to identify peaks corresponding to different molecular weight groups. nih.govresearchgate.net
Fractions that demonstrate antimicrobial activity are then pooled and subjected to further purification using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.net This powerful technique separates peptides based on their relative hydrophobicity. The sample is passed through a column (commonly a C8 or C18 column) with a gradient of an organic solvent, which allows for the fine separation of individual peptides, yielding a highly purified sample of this compound. nih.govacs.org
Initial Biochemical Characterization
Following purification, the biochemical properties of this compound are determined to understand its structure and composition.
Analysis of the purified peptide revealed that this compound is a nonapeptide, meaning it is composed of nine amino acid residues. bicnirrh.res.infactor-news.net Its primary structure, or amino acid sequence, was determined to be Aspartic acid - Glutamic acid - Lysine (B10760008) - Glycine - Proline - Lysine - Tryptophan - Lysine - Arginine. factor-news.net
| Property | Details |
|---|---|
| Full Sequence | Aspartic acid - Glutamic acid - Lysine - Glycine - Proline - Lysine - Tryptophan - Lysine - Arginine |
| One-Letter Code | DEKGPKWKR factor-news.net |
| Length | 9 Amino Acids bicnirrh.res.in |
| Source Organism | Odorrana grahami bicnirrh.res.infactor-news.net |
Mass spectrometry is a critical analytical technique used to confirm the identity and purity of an isolated peptide by accurately measuring its molecular weight. vulcanchem.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used in peptide research to obtain a precise mass measurement of the purified molecule. nih.gov The experimentally determined molecular weight is then compared to the theoretical weight calculated from its amino acid sequence to verify the peptide's identity.
Determination of Primary Structure and Amino Acid Sequence
Distinction and Classification within the Odorranain Family and Related AMPs
This compound is classified as a member of the odorranain family of antimicrobial peptides, a diverse group of molecules found in frogs of the Odorrana genus. vulcanchem.comimrpress.com The skin of Odorrana grahami alone contains a multitude of these peptides, which have been organized into at least 30 distinct groups based on their structure. mdpi.com
This compound is distinguished from many other members of its family primarily by its short length and unique amino acid sequence. bicnirrh.res.infactor-news.net Many other peptides isolated from O. grahami are significantly larger. For example, Odorranain-NR is a 23-amino-acid peptide that contains an intramolecular disulfide bridge, a feature not present in the linear this compound. vulcanchem.comnih.gov Similarly, Odorranain-HP is another distinct 23-residue peptide from the same frog. nih.gov Other odorranain groups, such as Odorranain-P and Odorranain-C, are known from their larger precursor proteins. uniprot.orguniprot.org The existence of short peptides like this compound alongside these larger, structurally different molecules highlights the remarkable diversity of the chemical defense system within a single amphibian species. mdpi.comimrpress.com
Molecular Structure and Conformational Analysis of Odorranain N1
Primary Sequence Analysis and Amino Acid Composition
The primary structure of Odorranain-N1 was determined through peptidomics studies of Odorrana grahami skin secretions. nih.govresearchgate.net It is a nonapeptide, meaning it is composed of nine amino acids. researchgate.net The specific sequence of these amino acids is Asp-Glu-Lys-Gly-Pro-Lys-Trp-Lys-Arg, commonly represented by the one-letter code DEKGPKWKR. cpu-bioinfor.orgresearchgate.net
Table 1: Amino Acid Composition of this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Quantity |
|---|---|---|---|
| Aspartic Acid | Asp | D | 1 |
| Glutamic Acid | Glu | E | 1 |
| Glycine | Gly | G | 1 |
| Proline | Pro | P | 1 |
| Tryptophan | Trp | W | 1 |
| Lysine (B10760008) | Lys | K | 3 |
Secondary Structure Elucidation in Model Membrane Environments
The biological function of antimicrobial peptides is often dependent on their ability to adopt specific secondary structures upon interacting with the microbial cell membrane.
To date, specific studies utilizing Circular Dichroism (CD) spectroscopy to determine the secondary structure of this compound have not been reported in the reviewed scientific literature. CD spectroscopy is a powerful technique used to analyze the secondary structure of proteins and peptides by measuring the differential absorption of left- and right-circularly polarized light. kuleuven.be It can reveal the presence of structures like α-helices, β-sheets, and random coils. researchgate.net
For context, CD studies on other antimicrobial peptides from Odorrana grahami and other anuran species have demonstrated that these peptides often exist in a random, unordered coil state in aqueous solutions but undergo a conformational change to adopt more structured forms, such as α-helices, in membrane-mimicking environments like trifluoroethanol (TFE) or in the presence of lipid vesicles. This structural transition is a hallmark of many membrane-active peptides.
There are no published reports of Nuclear Magnetic Resonance (NMR) spectroscopy studies conducted specifically on this compound. NMR spectroscopy is a high-resolution technique capable of determining the three-dimensional structure of peptides and proteins in solution and in association with model membranes like micelles or bicelles. biorxiv.org Such studies provide detailed insights into atomic-level structure, peptide orientation within a membrane, and specific amino acid interactions with lipids. beckman.com While this detailed structural information is unavailable for this compound, NMR has been instrumental in elucidating the mechanisms of action for other antimicrobial peptides by defining their helical structures and their orientation relative to the lipid bilayer. beckman.combiorxiv.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Odorranain-NR |
| Brevinins |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Tertiary Structure Determination and Dynamic Properties
The determination of its structure would likely rely on computational methods, such as ab initio modeling or molecular dynamics simulations, and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Conformational analysis of similar peptides shows they are highly flexible in water and adopt more defined structures in different solvent environments, such as trifluoroethanol (TFE), which mimics a membrane environment. nih.gov
The dynamic properties of this compound are characterized by significant conformational flexibility. In an aqueous environment, it is predicted to exist as a random coil, rapidly interconverting between various conformations. The Gly-Pro motif in the center is a key driver of this flexibility. Upon encountering a biological membrane, the peptide would likely undergo a conformational change, adopting a more rigid and structured form, a common characteristic of many antimicrobial peptides. imrpress.com
Influence of Hydrophobicity and Net Charge on Conformation
The conformation of antimicrobial peptides is critically influenced by two key factors: net charge and hydrophobicity. imrpress.commdpi.com These properties govern the peptide's interaction with its environment, particularly microbial membranes, which in turn induces its functional structure.
Physicochemical Properties of this compound
| Property | Value | Source | Significance |
| Amino Acid Sequence | DEKGPKWKR | researchgate.net | Determines all other properties. |
| Molecular Weight | 1143.31 Da | cpu-bioinfor.orgfactor-news.net | Indicates a small peptide size. |
| Net Charge (at pH 7) | +2 | cpu-bioinfor.org | Facilitates initial electrostatic attraction to negatively charged microbial membranes. |
| Isoelectric Point (pI) | 9.7 - 10.38 | cpu-bioinfor.orgfactor-news.net | The pH at which the peptide has no net charge; its high value confirms its cationic nature at physiological pH. |
| Hydrophobicity | -2.9 | cpu-bioinfor.org | The negative value indicates an overall hydrophilic character, yet it possesses key hydrophobic residues (Pro, Trp). |
The net positive charge of +2, resulting from three lysine (Lys) residues and one arginine (Arg) residue against two acidic residues (Asp, Glu), is fundamental to its mechanism. researchgate.netcpu-bioinfor.org This charge promotes electrostatic attraction to the anionic components of bacterial and fungal cell membranes. mdpi.com
Once attracted to the membrane surface, the hydrophobic residues, particularly the bulky tryptophan (Trp), can insert into the nonpolar lipid bilayer. mdpi.com This interaction is the primary driving force for the peptide to fold from a disordered random coil into a more ordered, amphipathic structure. imrpress.com This induced conformation, likely a form of distorted α-helix, is essential for its biological activity. Therefore, the interplay between the peptide's net charge and the distribution of its hydrophobic residues is the determining factor for its functional conformation.
Biosynthesis and Genetic Determinants of Odorranain N1
Cloning and Sequence Analysis of Precursor cDNAs
The journey to characterizing Odorranain-N1 began with the cloning and sequencing of its precursor cDNA from the skin of Odorrana grahami. nih.gov This process is crucial as it reveals the initial transcript that is then processed into the mature peptide. Through techniques like the rapid amplification of cDNA ends (RACE), researchers have successfully cloned the transcripts from cDNA libraries. plos.org
Analysis of the cDNA sequence for the this compound precursor has revealed a structure typical for many antimicrobial peptides (AMPs). kuleuven.be It consists of a signal peptide, an acidic pro-region, and the sequence for the mature this compound peptide. kuleuven.beresearchgate.net This precursor organization is a common strategy in nature to ensure the potent antimicrobial agent is safely synthesized and secreted.
From a single individual of Odorrana grahami, an astonishing 372 cDNA sequences of antimicrobial peptides were characterized, which were found to encode 107 novel antimicrobial peptides. researchgate.net This highlights the incredible diversity of AMPs, including odorranains, within a single organism. researchgate.net
Identification of Signal Peptides and Processing Sites (e.g., Lys-Arg)
The precursor protein of this compound contains a signal peptide at its N-terminus. kuleuven.benih.gov This short peptide sequence acts as a molecular "zip code," directing the precursor protein to the endoplasmic reticulum for secretion. avenuebiosciences.comualberta.ca Signal peptides, though not homologous in sequence, share common structural features, including a basic amino-terminal region and a hydrophobic core. nih.gov
Following the signal peptide is an acidic propiece. researchgate.net A critical feature within the precursor is the presence of a specific processing signal, typically a Lys-Arg (lysine-arginine) dipeptide sequence. researchgate.net This site is recognized by processing enzymes that cleave the precursor, releasing the mature and active this compound peptide. researchgate.net This proteolytic processing is a common mechanism for activating a wide range of hormones and peptides. researchgate.net
Gene Organization and Transcriptional Regulation
The genes encoding antimicrobial peptides like this compound are often organized into families. mdpi.com Transcriptional regulation, the process of controlling which genes are turned on or off, is crucial for the appropriate expression of these peptides. While specific details on the transcriptional regulation of the this compound gene are not extensively detailed in the provided search results, general principles of gene regulation in response to stimuli like infection are expected to apply. nih.govnih.gov The regulation of these genes is a key area for ongoing research to fully understand how an organism modulates its chemical defenses.
Molecular Evolutionary Trajectories of Odorranain Genes
The evolution of the odorranain gene family is a dynamic story of adaptation and diversification, driven by the constant pressure of evolving pathogens.
Gene duplication is a major force in the evolution of antimicrobial peptide diversity. mdpi.comimrpress.comresearchgate.net It is believed that the odorranain gene family, like other AMP families, arose from multiple gene duplication events. researchgate.net Following duplication, these new gene copies are subject to diversifying selection, also known as positive selection. mdpi.comoup.comoup.com This process favors mutations that result in novel peptide sequences, potentially with new or enhanced antimicrobial activities. mdpi.com This rapid evolution allows the host to keep pace with the ever-changing microbial landscape. biorxiv.org The diversity observed in the odorranain family is a direct consequence of this evolutionary "arms race." researchgate.net
Comparing the genetic loci of odorranains with those of other amphibian antimicrobial peptides provides valuable insights into their evolutionary history. researchgate.net Such comparative analyses have revealed that many AMP families, including those found in ranid frogs, likely arose in a common ancestor and subsequently diversified within different lineages. researchgate.net Transcriptome analyses of various amphibian species, such as Odorrana margaretae, have identified numerous potential AMPs, including odorranains, facilitating these comparative studies. researchgate.netresearchgate.netplos.org These studies help to build a broader picture of the evolution of innate immunity in amphibians and highlight the shared and distinct strategies different species employ to defend against pathogens. nih.gov
Mechanisms of Action at the Molecular and Cellular Level
Peptide-Membrane Interactions
The interaction between Odorranain-N1 and microbial membranes is a critical first step in its antimicrobial activity. This interaction is governed by a combination of electrostatic and hydrophobic forces, which drive the peptide's accumulation at the membrane surface and its subsequent insertion into the lipid bilayer. nih.gov
Electrostatic and Hydrophobic Interactions with Microbial Membranes
The initial attraction of cationic AMPs like this compound to microbial membranes is largely driven by long-range electrostatic interactions. imrpress.com Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface. mdpi.comfrontiersin.org This negative charge facilitates the accumulation of the positively charged this compound at the membrane. The guanidinium (B1211019) group of arginine residues, in particular, is noted for its strong hydrogen-bonding capability with the phosphate-rich surface of bacterial membranes, potentially mediating a more robust interaction compared to the primary amine of lysine (B10760008). frontiersin.org
Following this initial electrostatic binding, hydrophobic interactions become crucial for the peptide's insertion into the lipid bilayer. nih.govmdpi.com AMPs, including those from the Odorranain family, typically possess a significant proportion of hydrophobic amino acid residues, often arranged in an amphipathic structure. imrpress.commdpi.com This amphipathicity, with distinct hydrophobic and hydrophilic faces, is essential for the peptide to partition into the membrane's nonpolar core while maintaining contact with the aqueous environment. nih.gov The hydrophobic face of the peptide interacts with the acyl chains of the membrane lipids, driving its insertion and subsequent disruptive activities. nih.gov
Models of Membrane Permeabilization and Disruption
Once associated with the membrane, this compound and other AMPs can permeabilize and disrupt the lipid bilayer through several proposed mechanisms. The specific model that predominates can depend on factors such as peptide concentration, lipid composition of the target membrane, and the peptide's structural characteristics.
Several models describe how AMPs can form pores or channels through the membrane, leading to leakage of cellular contents and dissipation of vital ion gradients.
Barrel-Stave Model: In this model, a bundle of peptides inserts perpendicularly into the membrane, arranging themselves like the staves of a barrel. mdpi.comresearchgate.net The hydrophobic surfaces of the peptides face outward, interacting with the lipid acyl chains, while their hydrophilic surfaces line the interior of the aqueous pore. researchgate.net This creates a stable, protein-lined channel through the membrane. rice.edu
Toroidal Pore Model: This model also involves the perpendicular insertion of peptides into the membrane. However, in this arrangement, the peptides associate with the lipid headgroups, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet, forming a "toroidal" or doughnut-shaped pore. rice.eduresearchgate.net Consequently, the pore is lined by both the peptides and the polar headgroups of the lipids. mdpi.comrice.edu This model is often associated with significant membrane disruption and positive curvature strain. imrpress.com
The formation of such pores is a common mechanism attributed to antimicrobial peptides from frog skin. researchgate.net
| Model | Description | Lining of the Pore |
| Barrel-Stave | Peptides aggregate and insert into the membrane to form a channel resembling a barrel. | Hydrophilic domains of the peptides. researchgate.net |
| Toroidal Pore | Peptides insert into the membrane, inducing lipids to bend and form a pore lined by both peptides and lipid headgroups. | Both inserted peptides and lipid head groups. researchgate.net |
In addition to pore formation, peptides from the skin of Odorrana grahami, the source of this compound, have been observed to exert their antimicrobial effects through other disruptive mechanisms. researchgate.net These include "peeling off" the cell walls of microbes and inducing the formation of complex, lamellar mesosome-like structures within the bacterial cytoplasm. researchgate.net Mesosomes are convoluted invaginations of the plasma membrane, and their induction by AMPs signifies a profound disruption of membrane organization and integrity. researchgate.net
Regardless of the specific model, the overarching consequence of this compound's interaction with the microbial membrane is a loss of integrity and destabilization. imrpress.comnih.gov This can manifest as membrane thinning and expansion in the initial stages of peptide-membrane interaction. nih.gov As the peptide concentration on the membrane surface increases, it can lead to a more generalized disruption, sometimes described by a "carpet" model, where the peptides accumulate on the membrane surface, eventually reaching a critical concentration that leads to the solubilization or disintegration of the membrane in a detergent-like manner. imrpress.commdpi.com This widespread damage ultimately results in the leakage of intracellular components and cell death. nih.govfrontiersin.org
Membrane Peeling and Lamellar Mesosome-like Structure Induction
Role of Membrane Lipid Composition and Curvature
The efficacy and mechanism of this compound are significantly influenced by the lipid composition and physical properties of the target membrane.
The abundance of anionic lipids in bacterial membranes is a key determinant for the initial electrostatic attraction of cationic AMPs. mdpi.com However, the specific types of lipids and their shapes also play a crucial role. For instance, lipids with a smaller headgroup, like phosphatidylethanolamine (B1630911) (PE), can induce negative curvature strain, while lipids with bulkier headgroups can induce positive curvature. mdpi.com The interaction of AMPs with the membrane can induce positive curvature strain, which is a key step in the formation of toroidal pores. imrpress.comnih.gov
Interaction with Lipopolysaccharide (LPS) of Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS), a large molecule that provides structural integrity and acts as a protective barrier against chemical attacks. nih.govesrf.fr This LPS layer is a primary target for many cationic antimicrobial peptides (AMPs). jmb.or.krnih.gov The initial interaction is typically electrostatic, where the positive charge of the peptide is attracted to the negatively charged phosphate (B84403) groups of the Lipid A component of LPS. frontiersin.org This binding can neutralize the endotoxic effects of LPS and is often a critical first step that facilitates the peptide's translocation across the outer membrane to reach its ultimate targets. jmb.or.krnih.govnih.gov
Peptides isolated from the skin secretions of Odorrana grahami have been shown to exert their antimicrobial functions through various means, including damaging the cell wall. researchgate.net While specific studies detailing this compound's direct binding kinetics with LPS are not extensively detailed, its cationic nature suggests it likely follows this established mechanism of action, interacting with the LPS layer to compromise the bacterial outer membrane. esrf.frfrontiersin.org This interaction can disrupt the tightly packed LPS molecules, a crucial step for the peptide to penetrate the bacterial cell. nih.gov
Intracellular Targets and Non-Membrane Lytic Mechanisms
A growing body of research indicates that the antimicrobial activity of many peptides is not solely dependent on lysing the cell membrane. nih.govfrontiersin.org Instead, these peptides can translocate across the bacterial membrane without causing significant damage and subsequently interfere with vital intracellular processes. frontiersin.orgfrontiersin.org This non-lytic mode of action can involve targeting nucleic acids, interacting with essential proteins, or disrupting metabolic homeostasis. nih.gov
Once inside the bacterial cell, certain antimicrobial peptides can bind to nucleic acids. nih.govfrontiersin.org This interaction can lead to the condensation of DNA, a process that compacts the genetic material into a state where it is no longer accessible for essential cellular functions. researchgate.netbiorxiv.org Research on peptides from Odorrana grahami has revealed that one of their antimicrobial mechanisms involves inducing DNA condensation. researchgate.net
By binding to DNA or RNA, these peptides can physically block the enzymes required for replication and transcription, such as DNA polymerase and RNA polymerase. patsnap.commedchemexpress.com The inhibition of these fundamental processes halts cell division and protein synthesis, ultimately leading to bacterial death. patsnap.complos.orgnih.gov This makes the inhibition of DNA and RNA synthesis a powerful non-lytic antimicrobial strategy. mdpi.com
| Intracellular Target | Mechanism | Outcome |
|---|---|---|
| Nucleic Acids (DNA/RNA) | Binding and condensation of genetic material. researchgate.net | Inhibition of DNA replication and transcription, leading to cessation of protein synthesis and cell division. nih.govpatsnap.com |
Beyond nucleic acids, non-lytic antimicrobial peptides can also exert their effects by binding to and inhibiting the function of essential intracellular proteins and enzymes. nih.govfrontiersin.org This mode of action can disrupt a wide array of cellular activities, including protein synthesis, metabolic pathways, and cell wall construction. frontiersin.orgnih.gov Identifying the specific protein targets is key to fully understanding a peptide's mechanism. frontiersin.orguq.edu.au While it is an established mechanism for some antimicrobial peptides, the specific intracellular protein targets of this compound have not yet been fully elucidated.
Binding to Nucleic Acids (DNA Condensation, Inhibition of Replication and Transcription)
Modulation of Host Immune Responses (Indirect Mechanisms)
In addition to direct antimicrobial activity, many peptides play a crucial role in host defense through immunomodulation. nih.govescholarship.org They can orchestrate the host's innate immune response, often by acting as signaling molecules that recruit and activate immune cells. nih.govuniversiteitleiden.nl This indirect mechanism can be as important as direct killing for clearing an infection. nih.gov
Certain peptides derived from Odorrana grahami, such as odorranain-A1, -I, and -Q1, have been found to stimulate the degranulation of mammalian mast cells. researchgate.net Mast cells are key players in the innate immune system, and upon activation, they release a variety of inflammatory mediators like histamine (B1213489) and proteases from their granules. criver.comfrontiersin.org This process can be triggered by polycationic peptides in a receptor-independent manner. nih.govnih.gov The mechanism is believed to involve the peptide translocating across the mast cell membrane and directly activating intracellular G proteins, which in turn initiates the signaling cascade leading to exocytosis of the granular contents. nih.govnih.gov By inducing degranulation, these peptides can amplify the local inflammatory response, helping to recruit other immune cells to the site of infection. researchgate.netcriver.com
Another indirect host defense mechanism observed for some peptides from the Odorrana genus is the stimulation of nitric oxide (NO) release. researchgate.netmdpi.com Nitric oxide is a critical signaling molecule in the immune system, acting as a neurotransmitter and a potent vasodilator. nih.govrsc.org It is produced by various immune cells, and its release contributes to the inflammatory response and pathogen killing. rsc.org Several peptides from Odorrana grahami have been shown to trigger the release of nitric oxide, suggesting that this is a conserved immunomodulatory function for peptides from this species. researchgate.net
| Host Immune Modulation | Mechanism | Outcome |
|---|---|---|
| Mast Cell Degranulation | Direct activation of G proteins following peptide entry into the mast cell. researchgate.netnih.gov | Release of inflammatory mediators (e.g., histamine), amplifying the local immune response. criver.com |
| Nitric Oxide (NO) Release | Stimulation of host cells to produce and release NO. researchgate.netmdpi.com | Enhancement of inflammatory response and pathogen killing. rsc.org |
Histamine Release
This compound, a peptide isolated from the skin secretions of the frog Odorrana grahami, has been identified as a potent stimulator of histamine release from mammalian mast cells. This action suggests its involvement in host defense mechanisms, not through direct antimicrobial activity, but by activating key immune effector cells. The release of histamine from mast cells is a critical event in inflammatory and allergic responses, and the ability of this compound to trigger this process points to its role as an immunomodulatory peptide.
The process of histamine release from mast cells, known as degranulation, is a complex cellular event. While the precise molecular pathway initiated by this compound has not been fully elucidated, research on similar cationic and amphipathic peptides, along with general principles of mast cell activation, provides a framework for understanding its likely mechanism of action.
The interaction of this compound with mast cells likely initiates a signaling cascade that culminates in the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. This process is generally understood to involve receptor-mediated and non-receptor-mediated pathways, an influx of calcium, and the activation of various intracellular signaling molecules.
Interaction with Mast Cell Membranes and Receptors:
Many antimicrobial peptides and other secretagogues are known to interact with and activate mast cells. Some peptides can directly perturb the lipid bilayer of the cell membrane, leading to degranulation. However, a more common mechanism involves the activation of specific cell surface receptors. A prominent receptor implicated in the activation of mast cells by various cationic peptides is the Mas-related G protein-coupled receptor member X2 (MRGPRX2). mdpi.comnih.govoncotarget.comnih.gov It is plausible that this compound, being a cationic peptide, could interact with MRGPRX2 or a similar G protein-coupled receptor (GPCR) on the surface of mast cells. mdpi.comnih.govuniprot.org This interaction would then trigger downstream signaling events.
Signal Transduction and Intracellular Calcium Mobilization:
The activation of GPCRs on mast cells typically leads to the activation of phospholipase C (PLC). biorxiv.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov This initial rise in cytosolic Ca2+ is a critical signal for degranulation.
Furthermore, the depletion of intracellular calcium stores activates store-operated calcium entry (SOCE), a process that allows for a sustained influx of extracellular calcium through channels such as the Orai1 calcium release-activated calcium modulator 1 (CRACM1). nih.govnih.gov This sustained increase in intracellular calcium concentration is essential for the movement and fusion of granular membranes with the plasma membrane, leading to the release of histamine. nih.gov While direct evidence for this compound inducing calcium influx is not available, it is a well-established mechanism for mast cell degranulation induced by other peptides. yizimg.com
Mast Cell Degranulation:
The culmination of the signaling cascade is the degranulation of the mast cell. This involves the transport of histamine-filled granules along the microtubule network to the cell periphery and their subsequent fusion with the plasma membrane, a process known as exocytosis. researchgate.net Studies on various peptides have shown that they can induce mast cell degranulation, leading to the release of not only histamine but also other pro-inflammatory mediators. yizimg.comresearchgate.net Research on the peptidome of Odorrana grahami has confirmed that peptides from this species, including this compound, are capable of stimulating mammalian mast cell degranulation and histamine release. researchgate.net
Research Findings
A comprehensive study on the anti-infection peptidomics of Odorrana grahami skin secretions provided direct evidence for the histamine-releasing activity of this compound. The key findings from this and related research are summarized below:
| Peptide/Compound | Source/Type | Observed Effect on Mast Cells/Basophils | Potential Mechanism |
| This compound | Odorrana grahami | Stimulates mammalian mast cell degranulation and histamine release. researchgate.net | Likely involves interaction with mast cell surface receptors (e.g., GPCRs) and subsequent intracellular signaling. mdpi.comnih.govresearchgate.net |
| Substance P | Neuropeptide | Induces histamine release from mast cells. frontiersin.org | Activation of G protein-coupled receptors. frontiersin.org |
| Compound 48/80 | Synthetic secretagogue | Potent inducer of mast cell degranulation. researchgate.netdergipark.org.tr | G protein activation, potentially involving MRGPRX2. mdpi.com |
| Cathelicidins/Defensins | Antimicrobial Peptides | Induce mast cell chemotaxis and degranulation. yizimg.com | Activation of GPCRs like MRGPRX2 and FPRL1. oncotarget.com |
This table is generated based on available research findings and provides a comparative overview of this compound and other well-studied secretagogues.
The study on Odorrana grahami peptides highlighted that while this compound itself has low direct antifungal activity, its ability to stimulate mast cell degranulation suggests an indirect role in host defense. researchgate.net By triggering the release of histamine and other inflammatory mediators, it can contribute to the recruitment of other immune cells to the site of infection or injury. researchgate.net
Histamine release can be measured from both mast cells and basophils, which are key effector cells in allergic reactions. imperial.ac.uk The mechanisms of histamine release from both cell types share similarities, often involving receptor-mediated activation and subsequent degranulation. frontiersin.org While specific studies on this compound's effect on basophils are not available, its demonstrated activity on mast cells suggests a potential for similar effects on basophils.
Structure Activity Relationship Sar Studies
Correlating Primary and Secondary Structures with Biological Activity
The primary structure of Odorranain-N1, a nonapeptide isolated from the skin of the frog Odorrana grahami, is the amino acid sequence Asp-Glu-Lys-Gly-Pro-Lys-Trp-Lys-Arg (DEKGPKWKR). researchgate.net This sequence establishes the foundational physicochemical properties of the peptide. The biological activity of this compound is reported to be narrowly antifungal, exhibiting low potency against Candida albicans. researchgate.net
The relationship between the peptide's structure and its activity is governed by several factors inherent to its sequence. mdpi.com The presence of multiple cationic residues, such as Lysine (B10760008) (K) and Arginine (R), results in a net positive charge, which is a common feature of many antimicrobial peptides (AMPs). mdpi.com This positive charge facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes. mdpi.com
Furthermore, the arrangement of hydrophobic (Trp) and hydrophilic (Asp, Glu, Lys, Arg) residues allows for the formation of an amphipathic structure, where distinct polar and nonpolar faces are segregated in the peptide's three-dimensional conformation. mdpi.com This amphipathicity is crucial for the peptide's ability to interact with and disrupt the lipid bilayer of microbial membranes, which is a primary mechanism of action for many AMPs. mdpi.com While the specific secondary structure of this compound is not extensively detailed, peptides of this class often adopt α-helical or β-sheet structures upon interacting with a membrane environment, a transition that is critical for their biological function. mdpi.comnih.gov
Rational Design of this compound Analogs and Derivatives
Rational design is a key strategy for overcoming the limitations of naturally occurring peptides and enhancing their therapeutic potential. frontiersin.org This approach involves the systematic modification of a parent peptide, like this compound, to create analogs with improved properties such as increased antimicrobial potency, greater stability, or reduced toxicity. frontiersin.orgresearchgate.net The design of such derivatives is guided by a thorough understanding of the parent peptide's SAR.
Truncation and amino acid substitution are two of the most common techniques used in the rational design of peptide analogs. frontiersin.orgresearchgate.net Truncation involves the removal of amino acid residues from the N- or C-terminus of the peptide. This can sometimes lead to enhanced activity by eliminating portions of the sequence that are not essential for its function or that may hinder its interaction with the target. nih.gov
Amino acid substitution involves replacing specific residues within the sequence to modulate its physicochemical properties. frontiersin.org For instance, substituting certain residues with Tryptophan (Trp) or Phenylalanine (Phe) can increase hydrophobicity and, in some cases, boost antimicrobial activity. mdpi.com Conversely, altering charged residues can modify the peptide's electrostatic interactions with cell membranes. mdpi.com While specific studies detailing the truncation and substitution of this compound are not prominent, the principles are well-established in the field of antimicrobial peptide development. researchgate.netplos.org
The table below illustrates hypothetical modifications to the this compound sequence and their potential effects on activity based on general principles of AMP design.
| Modification Type | Example Analog | Rationale | Predicted Effect on Activity |
| Amino Acid Substitution | DEKGPW WKR | Increase hydrophobicity by adding a second Tryptophan. | Potentially increased membrane interaction and antimicrobial potency. mdpi.com |
| Amino Acid Substitution | DEA GPKWKR | Replace a charged residue (Lysine) with a neutral one (Alanine). | Potentially decreased electrostatic attraction to microbial membranes, likely reducing activity. mdpi.com |
| Truncation | DEKGPKW | C-terminal truncation, removing Lys-Arg. | Reduced cationicity and potential loss of a key interaction domain, likely decreasing or abolishing activity. nih.gov |
This table is for illustrative purposes based on established principles in AMP design.
The balance between hydrophilic and hydrophobic residues is a critical determinant of an antimicrobial peptide's efficacy and selectivity. nih.gov Hydrophobicity drives the insertion of the peptide into the nonpolar core of the microbial membrane, a crucial step for membrane disruption. mdpi.com However, there is an optimal window for hydrophobicity; if it is too low, the peptide may not effectively penetrate the membrane, and if it is too high, it can lead to self-aggregation in solution or indiscriminate, toxic interactions with host cell membranes (hemolytic activity). nih.gov
The primary sequence of this compound contains a mix of charged/polar (hydrophilic) and nonpolar (hydrophobic) residues that establish its specific hydrophilic/hydrophobic balance.
| Amino Acid Residue in this compound | Classification | Role |
| Aspartic Acid (D), Glutamic Acid (E) | Hydrophilic (Acidic) | Contribute to net charge and solubility; involved in electrostatic interactions. |
| Lysine (K), Arginine (R) | Hydrophilic (Basic) | Provide a net positive charge, crucial for initial binding to negatively charged microbial membranes. mdpi.com |
| Glycine (G), Proline (P) | Special (Considered weakly hydrophobic) | Glycine provides conformational flexibility. Proline can introduce kinks in helical structures. |
| Tryptophan (W) | Hydrophobic | Anchors the peptide into the hydrophobic core of the lipid bilayer. mdpi.com |
Modifying this balance through amino acid substitution is a primary goal of rational analog design. Increasing the number of hydrophobic residues like Tryptophan can enhance antimicrobial activity, but often at the cost of increased hemolytic activity. mdpi.comnih.gov Therefore, designing effective analogs requires carefully optimizing this balance to maximize potency against microbes while minimizing toxicity to host cells.
Truncation and Amino Acid Substitution Effects on Activity
Computational Modeling and In Silico Approaches for SAR Prediction
In recent years, computational modeling and in silico approaches have become indispensable tools for accelerating the study of structure-activity relationships and the design of novel peptides. frontiersin.org These methods allow for the rapid, cost-effective prediction of a peptide's properties before it is synthesized in a laboratory. frontiersin.org
Various computational strategies are employed to predict the antimicrobial potential of peptides like this compound and its hypothetical analogs. frontiersin.orgnih.gov Machine learning algorithms, such as Support Vector Machines (SVM), can be trained on large datasets of known antimicrobial and non-antimicrobial peptides. frontiersin.orgnih.gov These models use a wide range of peptide features, including amino acid composition, physicochemical properties (charge, hydrophobicity), and sequence patterns (binary profiles), to classify new sequences. frontiersin.orgnih.gov
Furthermore, software can predict the tertiary structure of a peptide from its amino acid sequence. frontiersin.org Once a 3D model is generated, molecular docking simulations can be performed to visualize and analyze how the peptide might interact with a microbial membrane or a specific molecular target. frontiersin.org These simulations provide valuable insights into the molecular basis of the peptide's activity and can guide the design of new analogs with enhanced binding or disruptive capabilities. The use of databases like the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) provides essential, curated information for building and validating these predictive models. dbaasp.org
| Computational Approach | Description | Application to this compound SAR |
| Machine Learning (e.g., SVM) | Algorithms are trained on known peptide data to recognize features associated with antimicrobial activity. nih.govnih.gov | Predicts whether a novel this compound analog is likely to be antimicrobial based on its sequence. frontiersin.org |
| Tertiary Structure Prediction | Software (e.g., PEPstrMOD) generates a 3D model of the peptide's folded structure. frontiersin.org | Allows for visualization of the spatial arrangement of hydrophobic and cationic residues. |
| Molecular Docking | Simulates the interaction between the peptide's 3D structure and a target, such as a model lipid bilayer. frontiersin.org | Predicts the binding affinity and orientation of this compound analogs within a microbial membrane. |
| Quantitative SAR (QSAR) | Develops mathematical models that correlate physicochemical properties of peptides with their biological activities. | Creates a predictive model to estimate the antimicrobial potency of new analogs without synthesis. |
Advanced Research Methodologies and Biotechnological Applications
Heterologous Expression Systems for Recombinant Production
The production of peptides through recombinant DNA technology offers a scalable and cost-effective alternative to direct extraction from natural sources or chemical synthesis, the latter of which can be prohibitively expensive for larger peptides. frontiersin.orgwur.nl Microbial hosts are engineered to become cellular factories for specific peptides, enabling the generation of large quantities required for extensive research and preclinical studies. nih.gov
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a highly successful and widely used expression system for producing recombinant proteins, including AMPs from amphibians. frontiersin.orgnih.govspandidos-publications.com Its advantages over bacterial systems like Escherichia coli include the ability to perform post-translational modifications similar to those in higher eukaryotes, such as proper protein folding and disulfide bond formation, which are often critical for the peptide's biological function. frontiersin.org Furthermore, P. pastoris is capable of secreting the recombinant peptide into the culture medium, which simplifies the initial purification process. frontiersin.orgspandidos-publications.com This system has been successfully used to produce various amphibian AMPs.
A notable example that demonstrates the viability of this system for the Odorranain family is the recombinant expression of Odorranain-C1 . In a 2024 study, DNA recombination technology was used to express Odorranain-C1 in P. pastoris. The resulting recombinant peptide was secreted by the yeast and, after purification, demonstrated potent, broad-spectrum antimicrobial activity, validating P. pastoris as an effective host for producing functional Odorranain peptides. nih.gov While E. coli is also a common host, its use for AMPs can be limited by the peptide's potential toxicity to the host cell and its susceptibility to degradation by bacterial proteases, challenges that are often mitigated by using fusion protein strategies. nih.govresearchgate.net
Table 1: Comparison of Common Microbial Expression Systems for AMP Production
| Feature | Pichia pastoris (Yeast) | Escherichia coli (Bacteria) |
| Post-Translational Modifications | Capable (e.g., disulfide bonds, glycosylation) frontiersin.org | Limited to none |
| Protein Secretion | Efficient secretion into medium frontiersin.org | Typically intracellular (requires cell lysis) |
| Toxicity of AMP to Host | Generally lower due to secretion | High; often requires fusion tags to neutralize toxicity researchgate.net |
| Culturing | Grows to very high cell densities on simple media | Rapid growth, well-understood genetics |
| Endotoxin Risk | Endotoxin-free (GRAS status) | Produces endotoxins (LPS) requiring removal |
| Example AMP Production | Odorranain-C1, Cecropin B, Protegrin-1 nih.govspandidos-publications.comfrontiersin.org | Indolicidin, Halocidin (often as fusion proteins) nih.govresearchgate.net |
Maximizing the yield and purity of recombinant Odorranain-N1 requires the optimization of several factors in the production and purification process. A key strategy involves the use of fusion partners or tags. For toxic AMPs expressed in E. coli, the peptide can be fused to a larger protein, such as thioredoxin or baculoviral polyhedrin, which neutralizes its antimicrobial activity and often forms insoluble inclusion bodies. nih.govresearchgate.net These inclusion bodies can be easily isolated from other cellular components. The fusion partner is later cleaved off using a specific chemical agent or enzyme to release the active peptide.
Following expression, purification is essential. A common and effective method is cation exchange chromatography, which separates molecules based on their net positive charge—a characteristic feature of many AMPs, including this compound. spandidos-publications.com This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high degree of purity. nih.gov
Use of Pichia pastoris and Other Microbial Hosts
Peptide Synthesis and Chemical Modification Techniques
While recombinant production is ideal for large-scale manufacturing, chemical synthesis remains indispensable for research, particularly for creating novel analogs and peptidomimetics with enhanced properties. beilstein-journals.org
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically producing peptides in a laboratory setting. bachem.comnih.gov The process involves building the peptide chain one amino acid at a time while the C-terminus is anchored to an insoluble resin support. This method allows for precise control over the peptide sequence and facilitates the incorporation of unnatural or modified amino acids. nih.gov The most common approach, Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is widely used for synthesizing amphibian peptide analogs. frontiersin.orgmdpi.commdpi.com
Researchers use SPPS to generate analogs of natural AMPs to improve their characteristics, such as increasing antimicrobial potency, broadening the spectrum of activity, or reducing hemolytic (red blood cell-damaging) activity. Common strategies for creating analogs of peptides like this compound include:
Amino Acid Substitution: Replacing specific amino acids to enhance desired properties. For example, substituting residues with tryptophan has been shown to improve the antimicrobial activity of some peptides. mdpi.com
Increasing Cationicity: Adding positively charged amino acids like lysine (B10760008) (K) or arginine (R) to increase the peptide's net positive charge, which can enhance its initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org
Modifying Hydrophobicity: Adjusting the number and position of hydrophobic residues to optimize the balance between membrane disruption and toxicity to host cells. tums.ac.ir
Table 2: Examples of Analog Generation Strategies for Amphibian Peptides via SPPS
| Parent Peptide Family | Modification Strategy | Goal of Modification | Outcome | Reference |
| Medusin | Increased net positive charge and α-helicity. | Enhance antimicrobial activity. | Analogs showed increased potency against S. aureus and MRSA. | frontiersin.org |
| Brevinin-2R | Incorporation of D-amino acids and head-to-tail cyclization. | Improve proteolytic stability. | Diastereomer and cyclic analogs showed significantly higher stability against proteases. | tums.ac.ir |
| Aurein 1.2 | Replacement of Lysine with non-proteinogenic amino acids (Ornithine, Dab). | Enhance antibacterial activity. | Analogs with Orn or Dab showed increased activity against B. subtilis. | mdpi.com |
| Temporin-SHa | Substitution with non-proteinogenic amino acids. | Broaden spectrum of activity. | Analogs demonstrated potent anticancer effects in addition to antimicrobial activity. | mdpi.com |
A significant challenge for therapeutic peptides is their susceptibility to degradation by proteases in the body. frontiersin.org Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological activity of a natural peptide but are built with a modified backbone or unnatural amino acids, making them resistant to enzymatic breakdown. nih.govnih.gov
The development of peptidomimetics based on templates like this compound involves identifying the key structural features responsible for its activity—such as the spatial arrangement of cationic and hydrophobic groups. These features are then replicated using non-peptide chemical scaffolds. mdpi.com Strategies include using D-amino acids (the mirror image of natural L-amino acids), which are not recognized by proteases, or creating "peptoids," where the amino acid side chains are attached to the backbone nitrogen instead of the α-carbon. mdpi.comfrontiersin.org These modifications can lead to compounds with a much longer half-life and improved stability, making them more viable as research tools and potential therapeutic agents. nih.gov
Solid-Phase Peptide Synthesis for Analog Generation
Integration with Nanotechnology for Enhanced Delivery and Research Efficacy
Nanotechnology offers powerful tools to overcome key challenges associated with AMPs, such as stability, delivery, and potential cytotoxicity. nih.govnih.gov By conjugating peptides to nanoparticles, researchers can create hybrid materials with synergistic effects and improved research utility. nih.gov
The potential of this approach for the Odorranain family has been clearly demonstrated with Odorranain-A-OA1 , a peptide also isolated from an Odorrana frog. Studies have shown that conjugating Odorranain-A-OA1 to silver nanoparticles (AgNPs) significantly enhances its antimicrobial potency against E. coli compared to the peptide or nanoparticles alone. portlandpress.comfrontiersin.orgnih.gov This synergistic effect is a key benefit of nano-integration.
Furthermore, nanotechnology provides advanced methods for studying peptide-membrane interactions. For example, solution Nuclear Magnetic Resonance (NMR) spectroscopy has been used to investigate the structural and dynamic changes that occur when Odorranain-A-OA1 binds to the surface of a silver nanoparticle. rsc.org This type of analysis is crucial for understanding how conjugation affects the peptide's active conformation and for rationally designing more effective nano-peptide conjugates. Nanocarriers like liposomes or polymeric nanoparticles can also be used to encapsulate peptides, protecting them from degradation and facilitating targeted delivery to specific sites of interest in a research model. nih.gov These methodologies, proven effective for Odorranain-A-OA1, serve as a direct blueprint for enhancing the research efficacy of this compound.
Conjugation with Nanoparticles (e.g., Silver Nanoparticles)
The conjugation of peptides like this compound with nanoparticles, particularly silver nanoparticles (AgNPs), is a strategy employed to enhance their therapeutic potential. frontiersin.orgmdpi.com This approach leverages the synergistic effects between the peptide and the nanoparticle. mdpi.com For instance, the conjugation of the antimicrobial peptide Odorranain-A-OA1 with silver nanoparticles resulted in a conjugate that was more effective against E. coli and less cytotoxic than the silver nanoparticles alone. frontiersin.orgnih.gov
The process often involves the covalent immobilization of the peptide onto the nanoparticle surface. frontiersin.org This conjugation can lead to a blue shift in the Q band of the nanoparticles upon binding with a peptide. rsc.org The resulting peptide-nanoparticle conjugate can exhibit improved stability and activity. frontiersin.org Research has demonstrated that such conjugates can possess significant antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria, including resistant strains, while showing low hemolytic activity and cytotoxicity. mdpi.com
Table 1: Examples of Peptide-Nanoparticle Conjugation and Outcomes
| Peptide | Nanoparticle | Key Findings | References |
| Odorranain-A-OA1 | Silver Nanoparticles (AgNPs) | Enhanced potency against E. coli, reduced cytotoxicity compared to AgNPs alone. | frontiersin.orgnih.gov |
| Tryasine | Silver Nanoparticles (AgNPs) | Good antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria with low hemolytic activity. | mdpi.com |
| Cecropin-melittin (CM) | Superparamagnetic iron oxide@gold core-shell NPs | Biocompatible antimicrobial conjugate. | frontiersin.org |
| Zinc phthalocyanines | Silver Nanoparticles (GSH-AgNPs) | Blue shifting of the Q band, improved triplet lifetimes and quantum yields upon conjugation. | rsc.org |
Exploration of Nanocarrier Systems (e.g., Liposomes, Micelles)
Nanocarrier systems, including liposomes and micelles, are being extensively investigated for the delivery of antimicrobial peptides (AMPs). nih.govresearchgate.net These systems can protect the peptides from degradation, facilitate targeted delivery, and control their release. researchgate.net
Liposomes are spherical vesicles composed of one or more lipid bilayers. dovepress.com They are a well-established drug delivery system due to their biocompatibility and biodegradability. nih.gov Liposomes can encapsulate hydrophilic peptides within their aqueous core or hydrophobic peptides within the lipid bilayer, protecting them from enzymatic degradation and facilitating sustained release. mdpi.comnih.gov The fluidity of the liposomal bilayer is a critical factor in the release of its contents. dovepress.com
Micelles are self-assembling, unilamellar vesicles formed by amphiphilic molecules. frontiersin.org They typically have a hydrophobic core and a hydrophilic shell, making them suitable for encapsulating peptides and protecting them from degradation. nih.govfrontiersin.org Micelle-based delivery can reduce the cytotoxicity of peptides and enhance their absorption by cells. nih.gov However, their instability in serum and low drug-loading capacity for hydrophilic molecules can be drawbacks. nih.gov
Table 2: Characteristics of Nanocarrier Systems for Peptide Delivery
| Nanocarrier | Description | Advantages | Disadvantages | References |
| Liposomes | Spherical vesicles of lipid bilayers. | Biocompatible, biodegradable, protect peptide from degradation, sustained release. | Can be unstable. | nih.govdovepress.comnih.gov |
| Micelles | Self-assembling amphiphilic molecules with a core-shell structure. | Reduce cytotoxicity, enhance cell absorption. | Unstable in serum, low loading for hydrophilic molecules. | nih.govfrontiersin.org |
Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation (e.g., Transmission Electron Microscopy for Cellular Effects)
Transmission Electron Microscopy (TEM) is a powerful high-resolution imaging technique used to investigate the cellular effects of peptides and their nanoparticle conjugates. researchgate.netmdpi.com TEM allows for the detailed visualization of nanoparticle uptake, intracellular localization, and the resulting morphological changes within cells and organelles. mdpi.comnih.gov
Studies using TEM have revealed that nanoparticles can enter cells through processes like endocytosis and be localized within vesicles or free in the cytoplasm. nih.govresearchgate.net The interaction of these particles with cellular structures can lead to various effects, including changes in mitochondrial morphology, Golgi fragmentation, and the formation of autophagic vacuoles. mdpi.com For antimicrobial peptides, TEM has been adapted to study their mechanism of action, such as membrane deformation, at a high resolution. nih.gov This technique can provide unequivocal information on how these molecules exert their effects at the subcellular level. nih.gov
High-Throughput Screening for Activity Profiling
High-Throughput Screening (HTS) is a critical methodology in drug discovery for rapidly assessing the biological activity of a large number of compounds. nuvisan.com HTS platforms utilize automated and miniaturized assays to test thousands to millions of samples, generating vast amounts of data on their potential efficacy. nuvisan.comaxxam.com
The process involves developing robust and sensitive screening assays, which can be target-based or phenotypic. medinadiscovery.com These assays are then used to screen compound libraries, which can include natural products, synthetic molecules, and peptides. axxam.commedinadiscovery.com The data generated from HTS helps in identifying "hit" compounds with the desired activity. axxam.com Subsequent steps involve hit-to-lead optimization, where the initial hits are further characterized and modified to improve their potency and other pharmacological properties. axcelead-us.com This systematic approach allows for the efficient identification of promising therapeutic candidates from large and diverse chemical libraries. nuvisan.comaxcelead-us.com
Comparative Biology and Ecological Significance
Phylogenetic Relationships with Other Amphibian AMPs from Genera Rana and Amolops
Amphibian antimicrobial peptides represent an ancient and diverse component of the innate immune system. The genes encoding these peptides are believed to have originated from a common ancestor and have since undergone extensive diversification. imrpress.com This has resulted in a vast array of AMP families, each typically associated with a specific genus or species of frog. imrpress.com
Odorranain-N1 was identified in the skin secretions of the Yunnanfu frog, Odorrana grahami (formerly classified as Rana grahami), a member of the Ranidae family. researchgate.netuniprot.org The precursors of amphibian AMPs, including those of the odorranain family, show a remarkably conserved structure, consisting of a signal peptide, an acidic pro-region, and the C-terminal mature peptide. imrpress.com The striking similarity in the pre-pro-regions of AMP precursors from distantly related frogs, such as those from the Ranidae (Eurasia) and Hylidae (South America, Australia) families, suggests a shared ancestry dating back to before the continental divergence in the Mesozoic era, approximately 150 million years ago. imrpress.com
While this compound belongs to the Odorrana genus, its phylogenetic connections can be inferred through the broader relationships within the Ranidae family, which also includes the genus Rana. Frogs of the genus Rana, such as the European frog Rana temporaria and the Japanese pond frog Rana nigromaculata, produce their own distinct sets of AMPs, including brevinins, temporins, and ranatuerins. researchgate.netmdpi.com The evolutionary pattern observed is one of rapid divergence in the mature peptide sequence, even among closely related species, while the precursor regions remain highly conserved. imrpress.com This hypermutation in the functional part of the peptide is driven by strong selective pressures from the environment. imrpress.com
The genus Amolops, also belonging to the Ranidae family, inhabits similar fast-flowing stream environments as many Odorrana species. While direct phylogenetic comparisons of this compound with specific AMPs from Amolops are not extensively detailed in the available literature, the overarching evolutionary principle of a common ancestral gene followed by rapid radiation and diversification applies. imrpress.com The immense diversity of AMPs within the Ranidae family is a result of multiple gene duplication events and subsequent focal hypermutations under positive selection, leading to distinct peptide arsenals in each species. imrpress.com
Table 1: Comparison of Representative AMPs from Ranid Frogs
| Peptide Name | Source Organism | AMP Family | Amino Acid Length |
|---|---|---|---|
| This compound | Odorrana grahami | Odorranain | 9 |
| Temporin-K | Rana temporaria | Temporin | 10 |
| Brevinin-2AM | Rana amurensis | Brevinin | - |
| Ranatuerin-2N | Pelophylax nigromaculatus (Rana nigromaculata) | Ranatuerin | - |
| Odorranain-NR | Odorrana grahami | Odorranain | 23 |
Data sourced from multiple studies. researchgate.netmdpi.comresearchgate.net
Functional Divergence and Specialization within the Odorranain Family
The odorranain family of peptides, like many other amphibian AMP families, exhibits significant functional divergence, a process driven primarily by positive natural selection. oup.comresearchgate.net This evolutionary pressure results in the development of peptides with specialized roles, enhancing the frog's ability to combat a wide range of environmental threats. The degree of functional divergence between related peptides has been shown to correlate positively with the ratio of non-synonymous (dN) to synonymous (dS) nucleotide substitutions (dN/dS). oup.comresearchgate.net A high dN/dS ratio indicates that mutations changing the protein's function are being favored by selection. oup.com
Within the odorranain family, members display varied functions and structures. For instance, this compound is a very short peptide, consisting of only nine amino acid residues. researchgate.net In contrast, other peptides isolated from the same genus, such as Odorranain-NR from Odorrana grahami, are longer (23 amino acids) and feature different structural motifs, like an unusual intramolecular disulfide-bridged hexapeptide segment. researchgate.netnih.gov This structural variation is a key mechanism for functional specialization.
Furthermore, functional divergence extends beyond antimicrobial activity. Studies have identified members of the odorranain family from Odorrana tiannanensis and Odorrana andersonii that possess significant antioxidant properties. nih.govpreprints.org Peptides like Odorranain-A-OT and Odorranain-G-OT have been shown to scavenge free radicals effectively. nih.gov This antioxidant activity is often correlated with the presence and number of specific amino acid residues, such as Cysteine (Cys), Tyrosine (Tyr), and Tryptophan (Trp), which can donate electrons or form stabilizing structures like disulfide bridges. nih.govpreprints.org This dual functionality—acting as both antimicrobial and antioxidant agents—highlights the sophisticated specialization within the odorranain peptide family, providing a multi-pronged defense mechanism for the host.
Table 2: Functional Specialization in the Odorranain Family
| Peptide Name | Source Organism | Primary Function | Key Structural/Compositional Feature |
|---|---|---|---|
| This compound | Odorrana grahami | Antimicrobial | Short peptide (9 amino acids) |
| Odorranain-NR | Odorrana grahami | Antimicrobial | Intramolecular disulfide-bridged hexapeptide |
| Odorranain-A-OT | Odorrana tiannanensis | Antioxidant | High free radical scavenging capacity |
| Odorranain-A-OA1 | Odorrana andersonii | Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
Data compiled from various research articles. researchgate.netresearchgate.netnih.govnovoprolabs.com
Ecological Role of this compound in Amphibian Host Defense
The primary ecological role of this compound is to serve as a first line of defense for its host, Odorrana grahami. Amphibian skin is a physiologically active organ that is permeable and lacks physical armor, making it highly susceptible to colonization by pathogenic microorganisms from the environment. researchgate.net To counteract this vulnerability, amphibian skin glands produce and secrete a potent cocktail of bioactive peptides, including AMPs like this compound. imrpress.com
This chemical defense system is a critical component of the amphibian's innate immunity. researchgate.net Upon stress or injury, these peptides are released onto the skin surface, where they rapidly kill a broad spectrum of microbes, including bacteria and fungi. imrpress.com The general mechanism of action for many amphibian AMPs involves electrostatic attraction to the negatively charged microbial cell membrane, followed by membrane disruption through processes like pore formation or the "carpet" mechanism, leading to cell lysis and death. imrpress.comresearchgate.net This rapid, membrane-targeted action makes it difficult for pathogens to develop resistance. imrpress.com
Each frog species typically produces a unique repertoire of 10-20 different AMPs. imrpress.com This "peptide arsenal" provides a multi-layered defense, with different peptides potentially having different microbial targets or synergistic activities. The existence of numerous odorranain peptides within a single species, such as Odorrana grahami, exemplifies this strategy. researchgate.net Furthermore, the discovery of odorranains with antioxidant functions suggests a broader ecological role in host defense. nih.gov Besides fighting infections, these peptides help protect the host's own cells from damage caused by reactive oxygen species (ROS), which can be generated during metabolic processes or in response to environmental stressors. nih.govpreprints.org Therefore, this compound and its related peptides play a vital ecological role by providing a comprehensive chemical shield that confers protection against both pathogenic microbes and oxidative stress. imrpress.comnih.gov
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Odorranain Variants
The skin secretions of amphibians are a rich and diverse source of bioactive peptides. researchgate.net Peptidomic and genomic analyses of a single Odorrana grahami specimen have already led to the characterization of 107 novel antimicrobial peptides, which were organized into 30 distinct groups. researchgate.net This remarkable diversity within a single animal suggests that many more variants of the Odorranain family likely exist in nature, each with potentially unique properties.
Future research should focus on comprehensive screening of different Odorrana grahami populations and related species to identify novel Odorranain-N1-like sequences. Advanced techniques such as high-throughput DNA and RNA sequencing, coupled with mass spectrometry-based peptidomics, can accelerate the discovery of these natural variants. Identifying these peptides will expand the known chemical space and may yield variants with enhanced potency, broader spectrum of activity, or improved stability.
Deeper Understanding of Intracellular Targets and Non-Lytic Mechanisms
While many antimicrobial peptides kill pathogens by forming pores and lysing the cell membrane, a growing number are known to act via non-lytic mechanisms. mdpi.comnih.gov These peptides translocate across the bacterial membrane without causing significant disruption and then interfere with essential intracellular processes. mdpi.comunina.itresearchgate.net Research on peptides from O. grahami has indicated various antimicrobial mechanisms, including the induction of DNA condensation. researchgate.net
For this compound, future investigations must move beyond simple membrane interaction studies to pinpoint its precise intracellular targets. Key research questions include:
Does this compound bind to bacterial DNA or RNA, inhibiting replication or transcription? nih.gov
Does it interfere with protein synthesis by targeting ribosomal subunits? frontiersin.org
Does it inhibit the function of essential metabolic enzymes?
Identifying these specific targets is crucial, as non-lytic peptides often exhibit greater selectivity for microbial cells over host cells, potentially leading to reduced toxicity. mdpi.com
Development of Advanced Computational Models for Peptide Design
Modern peptide design is increasingly driven by advanced computational and machine learning approaches. mdpi.com These in silico methods can predict the antimicrobial activity, structure, and potential toxicity of novel peptide sequences, dramatically accelerating the design-build-test cycle. nih.gov
Future research on this compound should leverage these tools in several ways:
Generative Models: Long short-term memory (LSTM) networks and other deep learning models can be trained on databases of known AMPs to learn the "grammatical rules" of what makes a peptide effective. nih.gov These models can then generate novel sequences based on the this compound framework.
Predictive Algorithms: Graph neural networks (GNNs) and other models that incorporate structural information can be used to predict the efficacy and properties of newly designed variants. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate how specific amino acid substitutions in the this compound sequence (DEKGPKWKR) affect its structure, charge, hydrophobicity, and ultimately, its biological activity.
These computational strategies allow for the rational design of optimized peptides with enhanced antimicrobial properties before committing to costly and time-consuming chemical synthesis and laboratory testing. mdpi.comamazonaws.com
Investigating Synergistic Effects with Other Bioactive Compounds
A promising strategy to enhance antimicrobial efficacy and combat the development of resistance is the use of combination therapies. mdpi.comnih.gov The synergistic interaction between an AMP and another compound (such as a conventional antibiotic or another peptide) can lead to a more potent effect than either agent used alone. nih.gov
Future avenues for this compound research should include:
Synergy with Conventional Antibiotics: Testing this compound in combination with traditional antibiotics could reveal pairings that restore the efficacy of drugs to which bacteria have become resistant.
Synergy with Other Peptides: The skin of Odorrana grahami contains a multitude of other peptides. researchgate.net Investigating combinations of this compound with other Odorranain variants or peptides from different families (e.g., Brevinins, Esculentins) could uncover potent natural cocktails.
Synergy with Natural Products: Exploring combinations with other natural bioactive compounds, such as those derived from plants or marine organisms, may yield novel and effective antimicrobial formulations. mdpi.com
Research into Peptide Stability and Protease Resistance
A major obstacle for the therapeutic use of peptides is their susceptibility to degradation by proteases found in the body, which leads to a short half-life. frontiersin.org Enhancing the stability of this compound is a critical step toward developing it into a viable therapeutic agent.
Several established strategies can be investigated:
Incorporation of D-Amino Acids: Replacing specific L-amino acids at protease cleavage sites (like Lysine (B10760008) and Arginine for trypsin) with their D-amino acid counterparts can render the peptide resistant to enzymatic degradation while often maintaining its activity. nih.gov
Peptide Cyclization: Cyclizing the peptide backbone can increase structural rigidity and block access for proteases, significantly improving stability. nih.gov
Chemical Modifications: Other modifications, such as terminal capping (acetylation or amidation), incorporating unnatural amino acids, or "stapling" the peptide to reinforce its helical structure, can provide a shield against proteolysis. frontiersin.orgmdpi.com
Applying these techniques to the this compound sequence will be essential for improving its pharmacokinetic profile.
Strategies to Minimize Potential Hemolytic Activity in Research Constructs
A common challenge with AMPs is their potential to lyse not only microbial cells but also mammalian cells, particularly red blood cells (hemolysis). frontiersin.org This cytotoxicity is a significant barrier to systemic therapeutic applications. Although some peptides from Odorrana species have shown low hemolytic activity, this must be a primary consideration in the design of any new analog. nih.gov
Future research must focus on designing this compound variants with high selectivity for microbial membranes over mammalian membranes. Strategies to achieve this include:
Tuning Hydrophobicity and Charge: Carefully modulating the balance of hydrophobic and cationic residues can optimize antimicrobial activity while minimizing interaction with the zwitterionic membranes of mammalian cells.
Structure-Based Design: Using computational models to design peptides that only adopt their active, amphipathic structure upon interacting with the specific lipid composition of bacterial membranes.
Systematic Screening: Any newly designed this compound analog must be rigorously tested for its hemolytic activity early in the development process. plos.org
By focusing on these strategies, researchers can develop potent antimicrobial agents based on the this compound scaffold that are both effective and safe for potential therapeutic use.
Data Tables
Table 1: Summary of Future Research Directions for this compound
| Research Area | Key Objective(s) | Methodologies & Approaches |
| Variant Exploration | Discover novel, natural this compound variants with improved properties. | Peptidomics, Genomics (DNA/RNA-seq), Mass Spectrometry. researchgate.net |
| Intracellular Targets | Identify the specific non-lytic mechanisms and molecular targets within the pathogen. | Pull-down assays, Fluorescence microscopy, DNA/RNA binding assays. mdpi.comnih.gov |
| Computational Design | Create new peptide analogs with enhanced activity and selectivity in silico. | Machine Learning (LSTM, GNNs), Molecular Dynamics Simulations, SAR analysis. nih.govnih.govfrontiersin.org |
| Synergistic Effects | Enhance antimicrobial efficacy and overcome resistance through combination therapies. | Checkerboard assays, Time-kill curve analysis with antibiotics or other peptides. mdpi.comnih.gov |
| Stability & Resistance | Increase the peptide's half-life and resistance to enzymatic degradation. | Incorporation of D-amino acids, Peptide cyclization, Chemical modifications. frontiersin.orgnih.govnih.gov |
| Hemolytic Activity | Minimize toxicity to mammalian cells to improve the safety profile. | Structure-based design, Hydrophobicity tuning, Hemolysis assays. nih.govplos.org |
Q & A
Q. What are the standard analytical methods for confirming the structural identity and purity of Odorranain-N1?
To confirm the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Full H and C NMR spectra must be reported, with resonance assignments cross-validated against predicted shifts from computational tools or analogous compounds .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or elemental analysis should verify molecular composition. Discrepancies ≤0.005% between calculated and observed values are acceptable .
- Infrared (IR) Spectroscopy : Functional groups (e.g., amide bonds in peptides) should align with expected absorption bands .
- Purity Assessment : Use HPLC/GC with ≥95% purity thresholds, reporting retention times and mobile-phase conditions .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting hypothesized mechanisms (e.g., antimicrobial or receptor-binding activity). Key steps:
- Positive/Negative Controls : Include known agonists/inhibitors to validate assay sensitivity .
- Dose-Response Curves : Test a minimum of five concentrations (e.g., 0.1–100 µM) to calculate IC/EC values .
- Replication : Perform triplicate measurements to assess intra-assay variability .
Advanced Research Questions
Q. How can contradictory bioactivity results for this compound across studies be resolved?
Contradictions may arise from differences in experimental conditions or compound purity. Mitigation strategies include:
- Replication Studies : Reproduce assays using identical protocols (e.g., buffer pH, temperature) and source materials .
- Meta-Analysis : Systematically compare datasets to identify confounding variables (e.g., cell-line specificity, solvent effects) .
- Purity Reassessment : Re-analyze archived samples via HPLC to rule out degradation .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
Combine molecular docking and molecular dynamics (MD) simulations:
- Docking : Use tools like AutoDock Vina to predict binding poses and affinity scores. Validate with crystallographic data if available .
- MD Simulations : Run ≥100 ns simulations in explicit solvent to assess conformational stability and free-energy landscapes (e.g., MMPBSA calculations) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Apply for detailed electronic interaction analysis .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
Employ Design of Experiments (DOE) to evaluate critical parameters:
- Factors : Temperature, solvent polarity, catalyst loading, reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Byproduct Characterization : Use LC-MS to track side products and adjust purification protocols (e.g., gradient elution in flash chromatography) .
Q. How can researchers validate the proposed mechanism of action for this compound in vivo?
- Knockout Models : Use CRISPR/Cas9 to silence target genes in model organisms and assess phenotypic rescue .
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .
- Biomarker Analysis : Quantify downstream effectors (e.g., phosphorylation levels) via Western blot or ELISA .
Methodological Frameworks
- Data Interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental design .
- Contradiction Analysis : Apply iterative hypothesis testing, as described in qualitative research frameworks, to reconcile conflicting data .
- Synthetic Optimization : Reference IUPAC guidelines for reaction reporting and compound characterization to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
